molecular formula C12H15NO2 B14707527 Methyl 3-(aziridin-1-yl)-3-phenylpropanoate CAS No. 22482-11-7

Methyl 3-(aziridin-1-yl)-3-phenylpropanoate

Cat. No.: B14707527
CAS No.: 22482-11-7
M. Wt: 205.25 g/mol
InChI Key: QOLYVTCWTNUFPI-UHFFFAOYSA-N
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Description

Methyl 3-(aziridin-1-yl)-3-phenylpropanoate is an organic compound featuring an aziridine ring, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which imparts unique reactivity to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(aziridin-1-yl)-3-phenylpropanoate typically involves the aziridination of alkenes. One common method is the reaction of an alkene with an electrophilic nitrogen source, such as an organic azide, in the presence of a metal catalyst. For instance, the use of copper(II) triflate or ruthenium(II) porphyrin as catalysts can facilitate the formation of aziridines from alkenes .

Industrial Production Methods: Industrial production of aziridines often involves the cyclization of haloamines or amino alcohols. For example, the dehydration of aminoethanol using an oxide catalyst at high temperatures can produce aziridines . Another method involves the reaction of aminoethanol with a sulfate ester, followed by base-induced sulfate elimination .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(aziridin-1-yl)-3-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Ring-Opening: Reagents such as primary amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Ring-Opening: Formation of β-amino esters or β-thio esters.

    Oxidation: Formation of aziridine N-oxides.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of methyl 3-(aziridin-1-yl)-3-phenylpropanoate primarily involves the reactivity of the aziridine ring. The ring strain makes the aziridine moiety highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological applications . The compound can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological effects .

Properties

CAS No.

22482-11-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-(aziridin-1-yl)-3-phenylpropanoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)9-11(13-7-8-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

QOLYVTCWTNUFPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N2CC2

Origin of Product

United States

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